Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
“Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C20H23NO4S . It is a type of thiophene derivative .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains functional groups such as a phenoxyacetyl group and an amino group .Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones demonstrates the versatility of thiophene derivatives in creating complex molecules with potential applications in materials science, specifically for dyes and pigments (Fu & Wang, 2008).
- Research on methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate explored its crystal structure, revealing insights into the molecular configurations and interactions that could inform further chemical and material design (Vasu et al., 2004).
Antimycobacterial Activity
- A study highlighted the development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides, indicating that specific thiophene derivatives have significant activity against Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Nallangi et al., 2014).
Molecular Modifications for Biological Activities
- Modification of known antimycobacterial molecules to synthesize derivatives of hexahydrocycloocta[b]thiophene-3-carboxamide shows the role of molecular engineering in enhancing the activity of pharmaceutical compounds against specific pathogens, providing a pathway for the development of more effective treatments (Nallangi et al., 2014).
Structural Analysis for Drug Development
- The examination of thiophene derivatives for their crystal structures and molecular interactions helps in understanding the physicochemical properties that contribute to their biological activities. This information is crucial for drug design and development, as seen in studies of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Vasu et al., 2004).
Future Directions
Properties
IUPAC Name |
methyl 2-[(2-phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-24-20(23)18-15-11-7-2-3-8-12-16(15)26-19(18)21-17(22)13-25-14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWYVJMEMPBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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